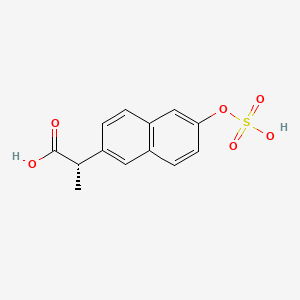

Desmethylnaproxen-6-O-sulfate

Description

Significance of Conjugated Metabolites in Xenobiotic Biotransformation Research

Xenobiotic metabolism is the process by which living organisms modify the chemical structure of foreign compounds (xenobiotics), such as drugs and toxins. wikipedia.org This biotransformation typically occurs in two phases. Phase I reactions introduce or expose functional groups on the xenobiotic molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules. wikipedia.orgopenaccessjournals.comresearchgate.net These conjugation reactions are critical for increasing the water solubility of the xenobiotic, which facilitates its excretion from the body. openaccessjournals.comresearchgate.netnih.govoup.com

The formation of conjugated metabolites, such as sulfates and glucuronides, is a key area of academic inquiry for several reasons:

Detoxification: Conjugation is a primary detoxification pathway, often rendering a pharmacologically active or toxic compound inactive and more easily eliminated. wikipedia.orgoup.com

Pharmacokinetics: The rate and extent of conjugate formation significantly influence the pharmacokinetic profile of a drug, including its half-life and clearance. openaccessjournals.com

Bioactivation: In some instances, conjugation can lead to the formation of reactive metabolites that are more toxic than the parent compound, a process known as bioactivation. nih.gov

Sulfonation, the addition of a sulfonate group, is a vital Phase II conjugation reaction catalyzed by a supergene family of enzymes called sulfotransferases (SULTs). nih.gov These enzymes are found in various tissues and play a major role in the detoxification of a wide array of xenobiotics. nih.govxenotech.com The resulting sulfate (B86663) conjugates are typically highly water-soluble and readily excreted. xenotech.com

Overview of Naproxen (B1676952) Metabolism and its Desmethylated Derivatives in Research Models

Naproxen is extensively metabolized in the liver before excretion. fda.govwikipedia.org The primary Phase I metabolic pathway is O-demethylation, which is the removal of a methyl group, to form 6-O-desmethylnaproxen (DMN). fda.govnih.gov This reaction is mainly catalyzed by the cytochrome P450 (CYP) isoforms CYP2C9 and CYP1A2. pharmgkb.orgmedchemexpress.com

Both naproxen and its desmethylated metabolite, DMN, undergo Phase II conjugation reactions. fda.govnih.gov Naproxen is primarily conjugated with glucuronic acid to form naproxen acylglucuronide. nih.govpharmgkb.org DMN, possessing both a phenolic hydroxyl group and a carboxylic acid group, can be conjugated at either site. psu.edu It can form an acyl glucuronide (DMN-AG), a phenolic glucuronide (DMN-PG), and a sulfate conjugate. psu.edu

The sulfate conjugate, Desmethylnaproxen-6-O-sulfate , is a notable metabolite. nih.govebi.ac.uk Studies have shown that O-DMN is sulfated by several human cytosolic sulfotransferase (SULT) isoforms, specifically SULT1A1, SULT1B1, and SULT1E1. nih.gov Due to its high concentration in the human liver and intestines and its higher affinity for O-DMN sulfation, SULT1A1 is considered to have a primary role in the first-pass metabolism of O-DMN. nih.gov

The conjugated forms of naproxen and DMN account for a significant portion of the naproxen found in human urine. nih.gov Research using microbial models, such as Cunninghamella species, has also demonstrated the formation of desmethylnaproxen (B1198181) and this compound, highlighting the similarity between microbial transformation and mammalian metabolism of naproxen. amegroups.cn

Interactive Data Table: Key Enzymes in Naproxen Metabolism

| Compound | Metabolic Reaction | Key Enzymes Involved | Resulting Metabolite(s) |

| Naproxen | O-demethylation (Phase I) | CYP2C9, CYP1A2 pharmgkb.orgmedchemexpress.com | 6-O-desmethylnaproxen (DMN) |

| Naproxen | Acyl glucuronidation (Phase II) | UGT2B7 pharmgkb.org | Naproxen acylglucuronide |

| 6-O-desmethylnaproxen | Sulfation (Phase II) | SULT1A1, SULT1B1, SULT1E1 nih.gov | This compound |

| 6-O-desmethylnaproxen | Acyl glucuronidation (Phase II) | Not specified | 6-O-desmethylnaproxen acyl glucuronide |

| 6-O-desmethylnaproxen | Phenolic glucuronidation (Phase II) | Not specified | 6-O-desmethylnaproxen phenolic glucuronide |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69391-09-9 |

|---|---|

Molecular Formula |

C13H12O6S |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

(2S)-2-(6-sulfooxynaphthalen-2-yl)propanoic acid |

InChI |

InChI=1S/C13H12O6S/c1-8(13(14)15)9-2-3-11-7-12(19-20(16,17)18)5-4-10(11)6-9/h2-8H,1H3,(H,14,15)(H,16,17,18)/t8-/m0/s1 |

InChI Key |

BNKMSCMOWGCUOF-QMMMGPOBSA-N |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Biochemical Pathways of Desmethylnaproxen 6 O Sulfate Formation

O-Demethylation of Naproxen (B1676952) to 6-O-Desmethylnaproxen (DMN)

The first step in this metabolic cascade is the O-demethylation of naproxen, which results in the formation of 6-O-desmethylnaproxen (DMN). nih.gov This reaction is a Phase I metabolic process catalyzed by a superfamily of enzymes known as Cytochrome P450.

Cytochrome P450 Isoform Involvement in Oxidative Metabolism

The O-demethylation of naproxen to DMN is primarily carried out by specific isoforms of the Cytochrome P450 (CYP) enzyme system located predominantly in the liver. nih.govauctoresonline.orgwashington.edu Research has identified CYP1A2 and CYP2C9 as the main isoforms responsible for this oxidative transformation. nih.govmedchemexpress.comdocsdrive.com Studies using human liver microsomes and specific P450 inhibitors have shown that both CYP1A2 and CYP2C9 contribute significantly to the demethylation of naproxen. auctoresonline.orgnih.gov While CYP2C9 appears to be the predominant form, CYP1A2 also plays a substantial role. nih.gov The involvement of multiple isoforms suggests a degree of redundancy in this metabolic pathway. nih.govcolab.ws

Kinetic studies in human liver microsomes have determined a mean Michaelis-Menten constant (KM) of 92 µmol/L for the formation of desmethylnaproxen (B1198181), indicating the affinity of the enzymes for naproxen. nih.gov For the specific isoforms, the KM and maximum reaction velocity (Vmax) for CYP1A2 were found to be 189.5 µmol/L and 7.3 pmol/min/pmol P450, respectively. nih.gov For CYP2C9, the KM and Vmax were estimated to be 340.5 µmol/L and 41.4 pmol/min/pmol P450, respectively. nih.gov Another isoform, CYP2C8, has also been observed to contribute to this reaction. nih.govdrugbank.com

Table 1: Kinetic Parameters of Cytochrome P450 Isoforms in Naproxen O-Demethylation

| Enzyme | KM (µmol/L) | Vmax (pmol/min/pmol P450) |

|---|---|---|

| Human Liver Microsomes (mean) | 92 | 538 (pmol/min/mg protein) |

| CYP1A2 | 189.5 | 7.3 |

| CYP2C9 | 340.5 | 41.4 |

Data sourced from studies on human liver microsomes. nih.gov

Sulfation of 6-O-Desmethylnaproxen

Following its formation, DMN undergoes a Phase II conjugation reaction known as sulfation. This process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of DMN, resulting in the formation of Desmethylnaproxen-6-O-sulfate. nih.gov This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs). nih.gov

Characterization of Human Cytosolic Sulfotransferases (SULTs) Mediating Conjugation

Several isoforms of human cytosolic sulfotransferases have been identified as being capable of mediating the sulfation of DMN. nih.govnih.gov Extensive in vitro studies have shown that out of the thirteen known human SULTs, seven isoforms exhibit activity towards DMN: SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C2, SULT1C4, and SULT1E1. researchgate.netresearchgate.net However, the most significant contributors to this metabolic pathway are SULT1A1, SULT1B1, and SULT1E1. nih.govdrugbank.comnih.gov The SULT2 isoforms, SULT2A1 and SULT2B1b, did not show any reactivity with DMN. nih.govnih.gov SULT1A1, in particular, is considered a primary enzyme in the sulfation of DMN due to its high expression levels in the liver and intestines. nih.govnih.govresearchgate.net

Substrate Specificity and Kinetic Studies of Sulfotransferase Isoforms

Kinetic analyses have been performed to determine the substrate specificity and efficiency of the key SULT isoforms involved in DMN sulfation. nih.govnih.gov These studies have revealed that SULT1A1 has the highest affinity for DMN, with an apparent Michaelis-Menten constant (Km) of 84 µM. nih.govnih.gov SULT1B1 and SULT1E1 also catalyze the reaction, but with lower affinities, exhibiting Km values of 690 µM and 341 µM, respectively. nih.govnih.gov The lower Km value for SULT1A1 suggests it is the most effective isoform for conjugating DMN at physiological concentrations. nih.gov Interestingly, the presence of a carboxyl group in the structure of DMN appears to inhibit the activity of these enzymes. nih.gov

Table 2: Apparent Km Values for DMN Sulfation by Human SULT Isoforms

| SULT Isoform | Apparent Km (µM) |

|---|---|

| SULT1A1 | 84 |

| SULT1B1 | 690 |

| SULT1E1 | 341 |

Data from in vitro studies with recombinant human SULT enzymes. nih.govnih.gov

Formation of Diconjugates Involving Sulfate (B86663)

In addition to the formation of the monosulfate conjugate, further metabolism of DMN can lead to the formation of diconjugates. psu.eduscialert.net A notable diconjugate identified in rats is a novel acyl glucuronide-sulfate diconjugate of DMN. psu.edu This metabolite is formed through both sulfonation of the phenolic group and glucuronidation of the carboxylic acid group. psu.edu The formation of this diconjugate, termed DMN-AG-S, has been observed as a major biliary metabolite in rats. psu.edu The exact metabolic sequence, whether sulfation precedes glucuronidation or vice versa, is a subject of ongoing investigation. psu.edu The existence of such diconjugates highlights the complexity of the metabolic pathways involved in the elimination of naproxen and its metabolites.

Analytical Methodologies for Desmethylnaproxen 6 O Sulfate Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating Desmethylnaproxen-6-O-sulfate from its parent compound and other related metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used in the analysis of this compound. Its applications include the isolation and purification of the metabolite from complex biological samples such as plasma. nih.gov In research settings, HPLC has been instrumental in the initial, tentative identification of this new metabolite. nih.gov For instance, the demonstration that the HPLC retention time of the suspected conjugate is identical to that of a chemically synthesized, authentic reference sample of this compound provides strong evidence for its identification. nih.gov

Furthermore, HPLC methods, often employing reversed-phase columns like C18, are developed for the quantitative estimation of naproxen (B1676952) and its metabolites. researchgate.netiosrphr.orglongdom.orguobasrah.edu.iq These methods are validated for parameters such as linearity, accuracy, and precision to ensure reliable results. longdom.orguobasrah.edu.iq The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with detection commonly performed using UV detectors. longdom.orguobasrah.edu.iqiomcworld.org

Reversed-Phase HPLC with Dynamically Modified Silica (B1680970)

A specialized reversed-phase HPLC method utilizing bare silica dynamically modified with cetyltrimethylammonium ions has been developed for the simultaneous quantitative determination of naproxen, 6-O-desmethylnaproxen, and their conjugates, including this compound. nih.gov This technique offers an alternative to traditional chemically bonded stationary phases. taylorfrancis.com The system can be optimized to achieve a clear separation of naproxen, its primary metabolite desmethylnaproxen (B1198181), and five different conjugates from plasma and urine samples. nih.govscialert.net This method is particularly useful for investigating the metabolic pattern of naproxen in humans. nih.gov

Mass Spectrometry Approaches

Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides the high sensitivity and specificity required for the unequivocal identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), and more specifically, tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of this compound. This method has been used for the unequivocal identification of the metabolite after its isolation from plasma. nih.gov The high sensitivity and selectivity of LC-MS/MS are necessary because metabolites like this compound are often present in very low concentrations in biological fluids like saliva. plos.org

Numerous LC-MS/MS methods have been developed for the simultaneous determination and quantification of naproxen and its primary metabolite, 6-O-desmethylnaproxen, in various biological matrices, including plasma and saliva. nih.govplos.orgplos.orgnih.govplos.org These rapid, sensitive, and selective methods are crucial for pharmacokinetic studies. nih.govplos.orgresearchgate.net The assays are typically validated for linearity, precision, and accuracy. plos.org For example, a validated method demonstrated linearity from 2.4 to 1250 ng/mL for 6-O-desmethylnaproxen with a coefficient of variation lower than 15%, indicating good accuracy and reproducibility. plos.org

| Parameter | Value/Condition |

|---|---|

| Mass Spectrometer | Triple Quadrupole |

| Chromatography Column | Shim-Pack XR-ODS C18 |

| Mobile Phase | Methanol and 10 mM ammonium (B1175870) acetate (B1210297) (70:30, v/v) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) |

| Run Time | 5 minutes |

A summary of typical LC-MS/MS parameters used for the analysis of naproxen and 6-O-desmethylnaproxen, based on published research. plos.orgplos.org

High-Resolution Mass Spectrometry for Isotope and Elemental Composition Analysis

High-resolution mass spectrometry techniques, such as Isotope Ratio Mass Spectrometry (IRMS), are employed to analyze the isotopic composition of compounds. A survey of the multi-stable isotopic composition (¹³C/¹²C, ¹⁸O/¹⁶O, and D/H) of the active pharmaceutical ingredient (API) naproxen has been performed to assess the potential of IRMS to distinguish its provenance. nih.gov The analysis, conducted using an Elemental Analyzer/IRMS (EA/IRMS) or Thermal Conversion-EA/IRMS (TCEA/IRMS), showed that bivariate and trivariate isotope ratio graphs for naproxen exhibit marked clustering of data for different manufacturers. nih.gov While this specific research focused on the parent drug, the principles of using high-resolution mass spectrometry to determine isotopic and elemental composition can be extended to its metabolites, like this compound, to aid in structural confirmation and metabolic pathway studies.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Conjugates

Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of drug conjugates. In LC-MS/MS methods, specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity for quantification. plos.org The fragmentation of the molecular ions is achieved through collision-induced dissociation, and the resulting fragmentation pattern is characteristic of the molecule's structure. plos.org By analyzing these fragments, the structure of metabolites and their conjugates can be confirmed. For instance, the fragmentation pattern of a suspected metabolite can be compared to that of the parent drug to identify the site of metabolic modification. researchgate.net This approach is critical in confirming the identity of conjugates like this compound by identifying the core naproxen structure and the attached sulfate (B86663) group. plos.orgnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Naproxen | 229.2 | 185.2 |

| 6-O-desmethylnaproxen | 215.2 | 171.1 |

Example of mass transitions (precursor ion → product ion) used in MRM mode for the quantification of naproxen and its primary metabolite, 6-O-desmethylnaproxen. The specific transition for the sulfate conjugate would be determined based on its unique mass. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the de novo structure determination of molecules and for confirming the identity of synthesized or isolated compounds. soton.ac.ukdiva-portal.org In the context of this compound, NMR provides unambiguous evidence of the molecular structure by mapping the chemical environment of magnetically active nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

The structural confirmation process involves dissolving a purified sample of the compound and analyzing it using a series of NMR experiments.

¹H NMR: This experiment identifies the number and types of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons on the naphthalene (B1677914) ring system, the methoxy (B1213986) group, and the alpha-methyl group of the side chain. The chemical shift (position of the signal) and splitting patterns of these signals provide crucial information about their electronic environment and neighboring protons, confirming the core structure of desmethylnaproxen.

¹³C NMR: This technique provides a count of the unique carbon atoms in the structure. The chemical shift of each carbon signal indicates its functional group type (e.g., aromatic, carbonyl, aliphatic).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates directly bonded proton and carbon atoms. These experiments would be essential to confirm the precise arrangement of atoms and the position of the sulfate group on the 6-position of the naphthalene ring. The presence of the sulfate group significantly alters the chemical shift of the attached carbon (C6) and nearby protons, providing definitive evidence of its location.

While NMR is an indispensable tool for absolute structural confirmation, its application requires a pure, isolated sample of the metabolite, which can be challenging to obtain from complex biological matrices. soton.ac.uk

Table 1: Application of NMR Spectroscopy for Structural Confirmation

| NMR Technique | Information Provided | Relevance to this compound Structure |

|---|---|---|

| ¹H NMR | Identifies chemical environment and connectivity of protons. | Confirms the presence of aromatic, methoxy, and side-chain protons. |

| ¹³C NMR | Identifies the number and type of carbon atoms. | Verifies the carbon skeleton and the presence of the carboxyl group. |

| COSY | Shows proton-proton spin couplings. | Establishes the connectivity between adjacent protons on the ring and side chain. |

| HSQC/HMQC | Correlates protons with their directly attached carbons. | Links the proton signals to the specific carbons of the molecular backbone. |

Enzymatic Hydrolysis for Conjugate Characterization

Enzymatic hydrolysis is a critical technique used in metabolite analysis to cleave conjugated groups (like sulfates or glucuronides) from a parent molecule. This process converts the conjugated metabolite back to its aglycone form (in this case, 6-O-desmethylnaproxen), which can then be more easily identified and quantified using standard chromatographic methods like HPLC or LC-MS. nih.gov This approach is fundamental for confirming the identity of the conjugate.

The definitive identification of this compound in biological samples frequently relies on enzymatic hydrolysis using arylsulfatase. nih.gov Arylsulfatase is an enzyme that specifically catalyzes the hydrolysis of sulfate esters from aromatic rings. taylorandfrancis.combiochemistry.prof

In a typical research application, a biological sample (e.g., plasma or urine) suspected of containing the sulfate conjugate is incubated with arylsulfatase, often sourced from Helix pomatia or Aerobacter aerogenes. nih.gov The reaction is performed under optimized conditions (e.g., specific pH and temperature) to ensure efficient enzymatic activity. diva-portal.org Following incubation, the sample is analyzed by a method such as HPLC. A significant increase in the concentration of 6-O-desmethylnaproxen post-incubation, compared to an untreated control sample, provides strong evidence for the initial presence of this compound. nih.gov This differential analysis confirms that the metabolite was indeed a sulfate conjugate. nih.gov

Table 2: Key Enzymes in Conjugate Characterization

| Enzyme | Function | Common Source | Application in Metabolite Analysis |

|---|---|---|---|

| Arylsulfatase | Catalyzes the hydrolysis of aryl sulfate esters. | Helix pomatia (snail), Aerobacter aerogenes (bacteria) | Confirms the presence of sulfate conjugates like this compound by converting it to 6-O-desmethylnaproxen. nih.govdiva-portal.org |

| β-Glucuronidase | Catalyzes the hydrolysis of glucuronide conjugates. | Bovine Liver, E. coli, Helix pomatia | Used to identify and differentiate glucuronide conjugates from sulfate conjugates in a complex metabolic profile. covachem.com |

Researchers use this enzyme to rule out or identify the presence of glucuronidated species. For instance, if a sample is treated with β-glucuronidase and no increase in 6-O-desmethylnaproxen is observed, it indicates the absence of its O-glucuronide conjugate. This specificity allows scientists to confirm that the conjugate cleaved by arylsulfatase was indeed a sulfate. In cases where a diconjugate (containing both sulfate and glucuronide moieties on different parts of a larger molecule) might be hypothesized, sequential or parallel incubations with both arylsulfatase and β-glucuronidase would be necessary to fully characterize the structure.

Sample Preparation Strategies for Biological Matrices in Research

The accurate analysis of this compound from biological matrices such as plasma, saliva, or urine requires effective sample preparation to remove interfering endogenous substances like proteins, lipids, and salts. semanticscholar.org The choice of method depends on the complexity of the matrix and the sensitivity required for the analytical technique (e.g., LC-MS/MS).

Common strategies include:

Protein Precipitation (PPT): This is a rapid and straightforward method often used for plasma or serum samples. nih.gov A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample in a specific ratio. The solvent denatures and precipitates the majority of the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte of interest, can be directly injected into the analytical system or subjected to further cleanup. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate). researchgate.netnih.gov After adjusting the pH of the biological sample to ensure the analyte is in a neutral, more organic-soluble form, an organic solvent is added. The mixture is vortexed and then centrifuged to separate the layers. The analyte partitions into the organic layer, leaving behind water-soluble interferences. The organic layer is then evaporated, and the residue is reconstituted in a suitable solvent for analysis. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more selective and powerful cleanup technique. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte and some impurities are retained on the sorbent while other matrix components are washed away. A different solvent is then used to selectively elute the analyte from the cartridge. SPE can provide a much cleaner extract than PPT or LLE, which is often necessary for achieving low limits of detection.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation | Protein denaturation and removal by organic solvent. nih.gov | Fast, simple, inexpensive. | Non-selective, may result in ion suppression in MS analysis (matrix effects). |

| Liquid-Liquid Extraction | Partitioning of analyte between immiscible aqueous and organic phases. researchgate.net | Good for removing highly polar and non-polar interferences, provides a cleaner sample than PPT. | More time-consuming and labor-intensive, requires larger volumes of organic solvents. |

| Solid-Phase Extraction | Selective adsorption of analyte onto a solid sorbent followed by elution. | Highly selective, provides the cleanest extracts, high recovery, can concentrate the analyte. | More expensive, requires method development. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-O-desmethylnaproxen |

| Naproxen |

| Acetonitrile |

| Ethyl acetate |

In Vitro and Ex Vivo Research Models for Desmethylnaproxen 6 O Sulfate Studies

Isolated Enzyme Systems for Mechanistic Elucidation

To understand the precise biochemical mechanisms underlying the formation of Desmethylnaproxen-6-O-sulfate, researchers utilize isolated and expressed enzyme systems. This approach allows for the detailed characterization of the specific enzymes responsible for the sulfation of naproxen's primary phase I metabolite, 6-O-desmethylnaproxen (O-DMN).

Investigations have centered on the human cytosolic sulfotransferase (SULT) superfamily of enzymes, which catalyze the transfer of a sulfonate group to a substrate. nih.gov Studies using various expressed human SULT isoforms have demonstrated that not all are active towards O-DMN. Specifically, members of the SULT1 (phenol) family are primarily responsible for its conjugation, while the SULT2 (hydroxysteroid) isoforms, SULT2A1 and SULT2B1b, show no reactivity. nih.gov

Within the SULT1 family, three isoforms—SULT1A1, SULT1B1, and SULT1E1—have been identified as capable of sulfating O-DMN. nih.gov Kinetic analyses have been performed to determine the substrate affinity (Km) for each of these enzymes, revealing significant differences. SULT1A1, the major xenobiotic-sulfating isoform, displays the highest affinity for O-DMN. nih.govnih.gov Given the high concentration of SULT1A1 in the liver and intestines, it is considered to play a primary role in the first-pass metabolism and subsequent elimination of O-DMN. nih.gov

| Enzyme Isoform | Apparent Km (μM) for O-DMN Sulfation |

|---|---|

| SULT1A1 | 84 |

| SULT1B1 | 690 |

| SULT1E1 | 341 |

Cell-Based Assays for Metabolite Formation and Cellular Response Research

Cell-based assays serve as a vital bridge between isolated enzyme studies and more complex in vivo models. These systems, which utilize cultured cell lines, can be used to investigate both the formation of this compound in a cellular environment and the physiological response of cells to the metabolite or its precursor.

The production and release of sulfated O-DMN have been successfully demonstrated in cultured human cell lines. nih.gov Specifically, the human hepatocellular carcinoma cell line (HepG2) and the human colon adenocarcinoma cell line (Caco-2) have been used as models for liver and intestinal metabolism, respectively. nih.gov These studies confirm that the enzymatic machinery necessary for the sulfation of O-DMN is active in these cells, providing a valuable in vitro system for studying the factors that may influence this metabolic pathway. nih.gov

For cellular response research, fibroblast cell lines are commonly employed to assess cytotoxicity and other biological effects. researchgate.net For instance, the L929 mouse connective tissue fibroblast cell line has been used to evaluate the cytotoxic potential of O-desmethylnaproxen, the immediate precursor to the sulfate (B86663) conjugate. researchgate.net In one study, L929 cells were exposed to various concentrations of O-desmethylnaproxen for 24 and 48 hours, with cell viability assessed via MTT assay and apoptosis determined through AO/PI double staining. researchgate.net The results indicated that the highest concentration of O-desmethylnaproxen (0.7 µg/mL) led to a 50% inhibition of cell viability (IC50), an effect not observed with the parent naproxen (B1676952) compound under the same conditions. researchgate.net Such assays are critical for understanding the potential biological activity of metabolites.

Microbial Biotransformation Models

Microbial models, particularly those using fungi, are powerful tools in drug metabolism research. Certain fungi possess enzyme systems, such as cytochrome P-450 mono-oxygenases, that are analogous to those in mammals, enabling them to produce metabolites that mirror those found in humans and animals. amegroups.cnmdpi.com

Fungal Transformation Studies (e.g., Cunninghamella species, Aspergillus niger)

The biotransformation of naproxen has been investigated using several fungal species. Strains of the genus Cunninghamella have proven to be particularly effective models. Studies involving Cunninghamella blakeslesna and Cunninghamella echinulata have shown that these fungi transform naproxen into two key metabolites: desmethylnaproxen (B1198181) and, significantly, the phase II conjugate this compound. amegroups.cn The formation of the sulfate conjugate was a notable finding in these microbial transformation samples. amegroups.cn The ratio of desmethylnaproxen to its sulfate conjugate was found to be approximately 7:2 in Cunninghamella blakesleana and 8:1 in Cunninghamella echinulata. amegroups.cn

In contrast, studies using Aspergillus niger ATCC 9142 for the biotransformation of naproxen identified different metabolic products. ingentaconnect.com This fungus metabolized naproxen into O-desmethylnaproxen, 7-hydroxynaproxen, and 7-hydroxy-O-desmethylnaproxen. ingentaconnect.com The formation of this compound was not reported in this specific model, indicating that different microbial systems can model distinct aspects of mammalian metabolism. ingentaconnect.com

Comparative Analysis with Mammalian Metabolism Pathways

A key advantage of microbial models is their ability to predict and replicate mammalian metabolic pathways. The metabolites of naproxen produced by Cunninghamella species show a strong similarity to those found in mammals. amegroups.cn Both desmethylnaproxen (phase I) and this compound (phase II) are known mammalian metabolites of naproxen. amegroups.cnnih.gov This parallel makes the Cunninghamella model a useful complementary in vitro tool for producing and studying these metabolites. amegroups.cn

The metabolism by Aspergillus niger, which yielded O-desmethylnaproxen, also reflects the primary phase I pathway in humans and rats. ingentaconnect.com However, the absence of the subsequent sulfate conjugate in the A. niger model highlights a divergence from the complete mammalian pathway, where desmethylnaproxen is further metabolized to its sulfate and glucuronide conjugates. ingentaconnect.com This comparison underscores the importance of selecting the appropriate microbial model to study specific metabolic steps.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling in Conjugation Studies

Computational chemistry and molecular modeling have become instrumental in understanding the biotransformation of xenobiotics, including the sulfation of naproxen's primary metabolite, O-desmethylnaproxen (O-DMN). Through techniques like molecular mechanics, semi-empirical methods, and Density Functional Theory (DFT), researchers can predict the physicochemical properties and reactivity of metabolites.

Molecular modeling analyses of O-desmethylnaproxen indicate the presence of both electron-rich and electron-deficient regions on its molecular surface. This suggests susceptibility to both electrophilic and nucleophilic attacks, which is a key factor in its conjugation pathways, including sulfation scialert.net. These computational approaches can also calculate critical parameters that influence the metabolite's behavior and clearance in a biological system. For instance, the calculated solvation energy and dipole moment provide insights into the solubility of the compounds, which is crucial for their excretion scialert.net. The increased water solubility of the sulfated conjugate facilitates its renal excretion nih.gov.

| Compound | Calculated Solvation Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Naproxen (B1676952) (NAP) | -12.26 | 6.4 |

| 6-O-desmethylnaproxen (DNAP) | -15.10 | 6.0 |

| Naproxen-sulfate (NAP-SU) | -52.42 | 7.1 |

This table presents calculated physicochemical properties for naproxen and its metabolites based on PM3 and DFT calculations, indicating their relative solubility and polarity scialert.net.

These modeling studies help elucidate the structural and dynamic basis of interactions between metabolites like O-desmethylnaproxen and metabolizing enzymes, providing a foundation for predicting metabolic outcomes researchgate.net.

Exploration of Genetic Polymorphisms in Sulfotransferase Activity (e.g., SULT1A1 SNPs)

The sulfation of O-desmethylnaproxen is primarily catalyzed by cytosolic sulfotransferases (SULTs), with SULT1A1 being a major isoform involved in this biotransformation researchgate.netnih.govnih.govnih.gov. The gene encoding SULT1A1 is known to be polymorphic, and single nucleotide polymorphisms (SNPs) can lead to the expression of enzyme variants (allozymes) with altered catalytic activity nih.gov. This interindividual variability can significantly impact the metabolism of drugs and their metabolites researchgate.netnih.gov.

Research has focused on identifying specific SULT1A1 SNPs and characterizing their functional consequences on O-desmethylnaproxen sulfation. Studies involving the expression and purification of recombinant wild-type and variant SULT1A1 allozymes have demonstrated differential sulfating activities towards O-desmethylnaproxen researchgate.netnih.gov. This genetic variability is a critical factor in understanding the differences in drug metabolism and response among individuals nih.gov.

Specific SNPs in the SULT1A1 gene have been directly linked to changes in the efficiency of O-desmethylnaproxen sulfation. For example, the R213H variant (rs1042028) has been shown to decrease the sulfation of O-desmethylnaproxen, while the F247L variant (rs28374453) has been associated with an increase in sulfation activity clinpgx.orgclinpgx.org. Understanding the impact of these genetic polymorphisms can contribute to a better comprehension of differential metabolism and may inform personalized medicine approaches researchgate.netnih.gov.

| SNP (Variant) | Allele Change | Effect on O-desmethylnaproxen Sulfation |

| rs1042028 (R213H) | C > T | The T allele is associated with an approximate 20% decrease in sulfation compared to the wild-type C allele clinpgx.org. |

| rs28374453 (F247L) | A > G | The G allele is associated with a significant increase in sulfation compared to the wild-type A allele clinpgx.org. |

This table summarizes the effects of specific SULT1A1 single nucleotide polymorphisms on the sulfation activity of O-desmethylnaproxen.

Development of Novel Analytical Techniques for Complex Conjugate Profiling

The analysis of complex drug conjugates like Desmethylnaproxen-6-O-sulfate from biological matrices presents significant analytical challenges. The development of novel and sophisticated analytical techniques is crucial for their accurate identification, characterization, and quantification.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS and LC-MS/MS, has become a cornerstone for the analysis of sulfated metabolites nih.govnih.govijprajournal.com. These methods offer high sensitivity and selectivity, allowing for the unequivocal identification of conjugates in complex biological samples like plasma nih.gov. The initial identification of this compound in human plasma was achieved by isolating the metabolite using protein precipitation followed by purification with anion-exchange and reversed-phase HPLC, with final confirmation by LC-MS nih.gov.

Modern advancements are pushing the boundaries of conjugate analysis further. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the identification of unknown metabolites pharmafocusamerica.com. Multi-dimensional chromatography techniques enhance the separation of complex mixtures, improving resolution and quality control pharmafocusamerica.com. Furthermore, high-throughput mass spectrometry procedures are being developed to rapidly identify the structure of sulfated metabolites, which can help predict their biological fate—whether they are destined for excretion or potential bioactivation nih.gov. For challenging analyses, strategies involving chemical or enzymatic cleavage of the sulfate (B86663) group (deconjugation) followed by derivatization can be employed, particularly for analysis by gas chromatography-mass spectrometry (GC-MS) mdpi.com. These advanced analytical tools are indispensable for comprehensive metabolite profiling and for understanding the complete metabolic pathway of drugs like naproxen.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting and quantifying Desmethylnaproxen-6-O-sulfate in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and specificity for sulfated metabolites. Calibration curves should be validated using certified reference standards (e.g., pharmaceutical secondary standards like those listed in pharmacopeial monographs) to account for matrix effects . For reproducibility, ensure sample preparation includes enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase treatment) to differentiate conjugated metabolites from free forms .

Q. What synthetic pathways are employed to produce this compound for experimental use?

- Methodological Answer : Chemical synthesis typically involves sulfation of desmethylnaproxen (6-hydroxy-2-naphthylpropionic acid) using sulfur trioxide-triethylamine complexes in anhydrous conditions. Post-synthesis purification requires reverse-phase chromatography, with structural confirmation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers differentiate this compound from structurally similar metabolites in pharmacokinetic studies?

- Methodological Answer : Use orthogonal analytical methods:

- Chromatographic separation : Optimize gradient elution on C18 columns to resolve retention time differences.

- Fragmentation patterns : MS/MS spectra of sulfated metabolites exhibit distinct fragment ions (e.g., loss of SO₃⁻, m/z 80) compared to glucuronidated or hydroxylated analogs .

Advanced Research Questions

Q. What in vitro models are suitable for studying the enzymatic formation of this compound, and how do sulfotransferase (SULT) isoforms influence its metabolic fate?

- Methodological Answer : Employ human liver S9 fractions or recombinant SULT isoforms (e.g., SULT1A1, SULT1E1) to assess sulfation kinetics. Kinetic parameters (Km, Vmax) should be derived using substrate concentration curves, with inhibition studies (e.g., pentachlorophenol for SULT1A1) to confirm isoform specificity . Data normalization to protein content and enzyme activity controls (e.g., p-nitrophenol sulfation) is critical for cross-study comparisons .

Q. How do contradictory findings on the stability of this compound in biological samples impact pharmacokinetic modeling?

- Methodological Answer : Stability discrepancies (e.g., hydrolysis in plasma vs. urine) necessitate condition-specific validation:

- Temperature/pH effects : Conduct stability tests at -80°C, 4°C, and room temperature across pH 2–7.

- Data reconciliation : Use Bayesian statistical models to integrate conflicting stability data, weighting studies by sample size and methodological rigor (e.g., ISO/IEC 17025 compliance) .

Q. What computational strategies can predict the pharmacological activity of this compound compared to its parent drug, Naproxen?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can assess binding affinity to cyclooxygenase (COX) isoforms. Compare free energy scores (ΔG) of Naproxen and its metabolite, validated by in vitro COX inhibition assays. QSAR models should incorporate electronic descriptors (e.g., partial charges on the sulfate group) to explain reduced membrane permeability .

Guidance for Contradictory Data Analysis

- Systematic Review Framework : Apply PRISMA guidelines to evaluate studies reporting this compound’s bioactivity. Stratify findings by assay type (e.g., cell-free vs. cell-based COX assays) and species (human vs. rodent). Meta-regression can identify covariates (e.g., incubation time, substrate concentration) contributing to variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.